An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate
An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Xylofuranose, 1,2,3,5-tetraacetate is a fully acetylated derivative of D-xylose, a pentose (B10789219) sugar. It serves as a crucial building block and precursor in the synthesis of various biologically significant molecules, most notably nucleoside analogues that are investigated for antiviral and anticancer properties. Its furanose form and the presence of acetate (B1210297) protecting groups make it a versatile tool in synthetic organic chemistry, particularly in the field of medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its primary application in nucleoside synthesis.
Chemical and Physical Properties
D-Xylofuranose, 1,2,3,5-tetraacetate is typically a colorless to pale yellow oil or liquid.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 42927-46-8 | [3][4] |
| Molecular Formula | C₁₃H₁₈O₉ | [4][5] |
| Molecular Weight | 318.28 g/mol | [4][5] |
| Appearance | Neat oil / Liquid | [2][3] |
| Purity | ≥95% | [3] |
| Storage Temperature | -20°C for long-term storage | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The spectrum will exhibit signals for the anomeric proton (H-1) in the downfield region, typically around 6.0-6.5 ppm. The other ring protons (H-2, H-3, H-4, and H-5) will appear in the range of 4.0-5.5 ppm. The methyl protons of the four acetate groups will give rise to sharp singlet peaks in the upfield region, generally between 1.9 and 2.2 ppm.
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13C NMR: The anomeric carbon (C-1) will have a characteristic chemical shift in the range of 95-105 ppm. The other ring carbons (C-2, C-3, C-4, and C-5) will resonate between 60 and 80 ppm. The carbonyl carbons of the acetate groups will appear significantly downfield, typically in the 168-172 ppm region, while the methyl carbons of the acetates will be found in the upfield region, around 20-22 ppm.
Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry of peracetylated sugars typically does not show a prominent molecular ion peak due to facile fragmentation. The fragmentation pattern is characterized by the loss of acetyl groups and fragments of the sugar ring. Common fragments observed for peracetylated pentoses include ions resulting from the loss of an acetoxy group (M-59), acetic acid (M-60), and ketene (B1206846) (M-42). The fragmentation pattern can be complex but provides valuable information for structural elucidation.
Infrared (IR) Spectroscopy
The IR spectrum of D-Xylofuranose, 1,2,3,5-tetraacetate is dominated by the absorption bands of the ester functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-3000 | C-H stretching (alkane) |
| ~1740-1760 | C=O stretching (ester carbonyl) |
| ~1220-1240 | C-O stretching (ester) |
| ~1040-1080 | C-O stretching (ring ether) |
Experimental Protocols
Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate
This protocol is a generalized procedure based on common methods for the acetylation of sugars.
Materials:
-
D-xylose
-
Acetic anhydride
-
Anhydrous sodium acetate (or a catalytic amount of sulfuric acid)
-
Pyridine (optional, as a solvent and catalyst)
-
Dichloromethane (B109758) (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation (optional but recommended): To a suspension of D-xylose in acetic anhydride, add a catalytic amount of anhydrous sodium acetate or a few drops of concentrated sulfuric acid. The reaction can also be performed in pyridine.
-
Acetylation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the D-xylose has completely dissolved and the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with dichloromethane or ethyl acetate.
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Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a syrup.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the D-Xylofuranose, 1,2,3,5-tetraacetate isomer.
Characterization
The purified product should be characterized by NMR, MS, and IR spectroscopy to confirm its identity and purity, comparing the obtained data with the expected spectral features outlined in Section 2.
Application in Nucleoside Synthesis
D-Xylofuranose, 1,2,3,5-tetraacetate is a key starting material for the synthesis of xylo-nucleosides. The acetyl groups serve as protecting groups for the hydroxyl functions of the sugar, and the anomeric acetate can act as a leaving group in glycosylation reactions.
General Protocol for N-Glycosylation
Materials:
-
D-Xylofuranose, 1,2,3,5-tetraacetate
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Silylated nucleobase (e.g., persilylated uracil (B121893) or cytosine)
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Lewis acid catalyst (e.g., SnCl₄, TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Quenching agent (e.g., saturated sodium bicarbonate solution)
-
Deprotection reagent (e.g., methanolic ammonia)
Procedure:
-
Preparation of the Glycosyl Donor: D-Xylofuranose, 1,2,3,5-tetraacetate is used as the glycosyl donor.
-
Preparation of the Glycosyl Acceptor: The nucleobase is typically silylated to enhance its solubility and nucleophilicity.
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Glycosylation Reaction: Dissolve the silylated nucleobase and D-Xylofuranose, 1,2,3,5-tetraacetate in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C or the desired reaction temperature. Add the Lewis acid catalyst dropwise and stir the reaction until completion (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification of the Protected Nucleoside: Purify the resulting acetylated nucleoside by silica gel column chromatography.
-
Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia (B1221849) and stir at room temperature until the deacetylation is complete (monitored by TLC).
-
Final Purification: Remove the solvent under reduced pressure and purify the final nucleoside product by recrystallization or chromatography.
Visualizations
Figure 1: Chemical structure of D-Xylofuranose, 1,2,3,5-tetraacetate.
Figure 2: General workflow for the synthesis of the target compound.
Figure 3: Role in nucleoside synthesis via N-glycosylation.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,2,3,5-Tetra-o-acetyl-D-xylofuranose | 42927-46-8 | SBA92746 [biosynth.com]
- 5. 1,2,3,5-tetra-O-acetyl-D-xylofuranose | C13H18O9 | CID 11162923 - PubChem [pubchem.ncbi.nlm.nih.gov]
